4,6-dinitro-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-dinitro-1H-1,3-benzodiazole is a chemical compound with the CAS Number: 32046-80-3 . It has a molecular weight of 208.13 . The compound is stored at room temperature and is available in powder form .

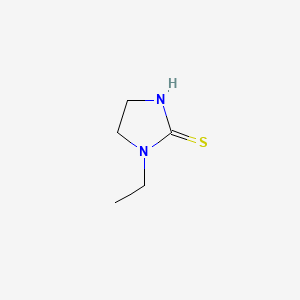

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4N4O4/c12-10(13)4-1-5-7(9-3-8-5)6(2-4)11(14)15/h1-3H, (H,8,9) . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms in the molecule .Wissenschaftliche Forschungsanwendungen

4,6-dinitro-1H-1,3-benzodiazole has been used in a variety of scientific research applications. It has been used in the synthesis of various drug molecules, such as antimalarial agents and antiviral agents. It has also been used as a reagent for the detection of nitroaromatic compounds in environmental samples. This compound has also been used in the synthesis of polymers and other materials for use in medical and industrial applications.

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, a class of compounds to which 4,6-dinitro-1h-1,3-benzodiazole belongs, often target enzymes or receptors in cells . For instance, some benzimidazole derivatives target the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (20813) and physical form (powder) suggest that it may have reasonable bioavailability .

Result of Action

Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties, ranging from antibacterial effects to anticonvulsant activity .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4,6-dinitro-1H-1,3-benzodiazole in laboratory experiments is its relative stability. It is a relatively non-reactive compound, which makes it suitable for use in a variety of experiments. However, this compound is also toxic and can cause DNA damage, so it should be handled with caution. In addition, the reaction conditions for the synthesis of this compound can be difficult to control, and the product can be contaminated with other by-products.

Zukünftige Richtungen

The potential applications of 4,6-dinitro-1H-1,3-benzodiazole are numerous. Further research is needed to better understand its mechanism of action, and to develop new and improved synthesis methods. In addition, studies should be conducted to better understand its biochemical and physiological effects. Finally, research should be conducted to explore the potential uses of this compound in medical and industrial applications.

Synthesemethoden

The most common method for the synthesis of 4,6-dinitro-1H-1,3-benzodiazole is the nitration of benzodiazole. This involves the reaction of benzodiazole with nitric acid in the presence of sulfuric acid. The reaction produces the desired product, this compound, along with other by-products. This method is simple and efficient, and can be used to produce large quantities of this compound.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dinitro-1H-1,3-benzodiazole involves the nitration of 1H-1,3-benzodiazole followed by reduction of the resulting dinitro compound.", "Starting Materials": [ "1H-1,3-benzodiazole", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfite", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 1H-1,3-benzodiazole with nitric acid and sulfuric acid to form 4,6-dinitro-1H-1,3-benzodiazole", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Reduction of the dinitro compound with sodium sulfite in the presence of sodium bicarbonate", "Step 4: Isolation of the product by filtration and recrystallization from ethanol" ] } | |

| 32046-80-3 | |

Molekularformel |

C7H4N4O4 |

Molekulargewicht |

208.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.